molecular formula Cl3H6N3Rh-3 B12793660 Rhenium ammine chloride CAS No. 26566-81-4

Rhenium ammine chloride

Cat. No.: B12793660
CAS No.: 26566-81-4
M. Wt: 257.33 g/mol
InChI Key: NUKRFSTXPSAJAE-UHFFFAOYSA-K
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Description

Rhenium ammine chloride refers to coordination complexes where ammonia (NH₃) ligands are bound to a rhenium center, typically with chloride ions as counteranions. These compounds are synthesized via reactions between rhenium chlorides and ammonia under controlled conditions .

Properties

CAS No.

26566-81-4

Molecular Formula

Cl3H6N3Rh-3

Molecular Weight

257.33 g/mol

IUPAC Name

azanide;trichlororhodium

InChI

InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3

InChI Key

NUKRFSTXPSAJAE-UHFFFAOYSA-K

Canonical SMILES

[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triamminetrichlororhodium can be synthesized through several methods. One common approach involves the reaction of rhodium trichloride with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of triamminetrichlororhodium may involve more scalable methods, such as continuous flow reactors where rhodium trichloride and ammonia are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Thermal Decomposition

Heating [Re(NH₃)₃Cl₃] above 400°C results in decomposition to metallic rhenium and ammonium chloride:

[Re(NH3)3Cl3]ΔRe+3NH4Cl+N2[\text{Re(NH}_3\text{)}_3\text{Cl}_3] \xrightarrow{\Delta} \text{Re} + 3\text{NH}_4\text{Cl} + \text{N}_2 \uparrow

This process is accompanied by nitrogen gas evolution .

Hydrolysis Reactions

In aqueous acidic or neutral conditions, [Re(NH₃)₃Cl₃] undergoes hydrolysis to form hydrated rhenium oxides and ammonium chloride:

[Re(NH3)3Cl3]+3H2OReO2nH2O+3NH4Cl+NH3[\text{Re(NH}_3\text{)}_3\text{Cl}_3] + 3\text{H}_2\text{O} \rightarrow \text{ReO}_2 \cdot n\text{H}_2\text{O} + 3\text{NH}_4\text{Cl} + \text{NH}_3 \uparrow

The rate of hydrolysis increases in strongly acidic media .

Reduction

[Re(NH₃)₃Cl₃] can be reduced by agents like SnCl₂ to lower oxidation states:

[Re(NH3)3Cl3]+SnCl2[Re(NH3)3Cl2]+SnCl4[\text{Re(NH}_3\text{)}_3\text{Cl}_3] + \text{SnCl}_2 \rightarrow [\text{Re(NH}_3\text{)}_3\text{Cl}_2] + \text{SnCl}_4

This reaction highlights the accessibility of Re(III/II) redox couples .

Oxidation

Oxidation with O₂ or H₂O₂ yields perrhenate (ReO₄⁻) species:

[Re(NH3)3Cl3]+6H2O2HReO4+3NH4++3Cl+5H2O[\text{Re(NH}_3\text{)}_3\text{Cl}_3] + 6\text{H}_2\text{O}_2 \rightarrow \text{HReO}_4 + 3\text{NH}_4^+ + 3\text{Cl}^- + 5\text{H}_2\text{O}

The reaction is pH-dependent and proceeds faster under alkaline conditions .

Ligand Substitution

The ammonia ligands in [Re(NH₃)₃Cl₃] are labile and can be replaced by stronger field ligands (L):

[Re(NH3)3Cl3]+3L[ReL3Cl3]+3NH3[\text{Re(NH}_3\text{)}_3\text{Cl}_3] + 3\text{L} \rightarrow [\text{ReL}_3\text{Cl}_3] + 3\text{NH}_3 \uparrow

Common substituents include pyridine, bipyridyl, and thiocyanate .

Coordination with Metal Perrhenates

[Re(NH₃)₃Cl₃] reacts with perrhenic acid (HReO₄) to form mixed-ligand complexes:

[Re(NH3)3Cl3]+HReO4[Re(NH3)3(ReO4)3]+3HCl[\text{Re(NH}_3\text{)}_3\text{Cl}_3] + \text{HReO}_4 \rightarrow [\text{Re(NH}_3\text{)}_3(\text{ReO}_4)_3] + 3\text{HCl}

These complexes are precursors for heterogeneous catalysts .

Hydrogenation Reactions

[Re(NH₃)₃Cl₃] acts as a pre-catalyst for hydrogenation of alkenes and alkynes. For example:

C2H4+H2[Re(NH3)3Cl3]C2H6\text{C}_2\text{H}_4 + \text{H}_2 \xrightarrow{[\text{Re(NH}_3\text{)}_3\text{Cl}_3]} \text{C}_2\text{H}_6

The mechanism involves Re-mediated H₂ activation and substrate coordination .

C–H Bond Activation

The complex facilitates C–H bond functionalization in aromatic hydrocarbons via oxidative addition .

Mechanistic Insights

  • N–H Bond Activation : The coordinated NH₃ ligands exhibit weak N–H bonds (BDE ≈ 57 kcal/mol), enabling proton-coupled electron transfer (PCET) reactions .

  • Disproportionation : At elevated temperatures, Re intermediates disproportionate into Re(IV) and Re(II) species, affecting reaction pathways .

Scientific Research Applications

Triamminetrichlororhodium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing into its potential use in cancer treatment, where it may act as a cytotoxic agent targeting cancer cells.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.

Mechanism of Action

The mechanism by which triamminetrichlororhodium exerts its effects involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the substrates being used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexaammineruthenium(II) Chloride ([Ru(NH₃)₆]Cl₂)

  • Formula/Structure : Hexagonal Ru(II) center coordinated by six NH₃ ligands, with two Cl⁻ counterions .
  • Oxidation State : Ru²⁺.
  • Reactivity : Stable in aqueous solutions but may undergo ligand substitution under acidic conditions.
  • Applications : Used in electrochemistry and as a precursor for synthesizing ruthenium-based materials.

Cisplatin (cis-[Pt(NH₃)₂Cl₂])

  • Formula/Structure : Square-planar Pt(II) center with two NH₃ ligands in cis configuration and two Cl⁻ ligands .
  • Oxidation State : Pt²⁺.
  • Reactivity : Chloride ligands are labile and undergo hydrolysis in vivo, enabling DNA binding via guanine N7 sites .
  • Biological Activity : Clinically used as an anticancer agent due to DNA crosslinking.

Rhenium Ammine Chloride (Hypothetical)

  • Putative Formula : [Re(NH₃)₄]Cl₃ (assuming Re³⁺) or [Re(NH₃)₆]Cl₃ (Re³⁺ with octahedral geometry).
  • Oxidation State : Likely Re³⁺ or Re⁴⁺, based on rhenium’s common oxidation states in chlorides .
  • Reactivity : Expected to exhibit ligand substitution kinetics slower than platinum analogs due to rhenium’s larger ionic radius and stronger metal-ligand bonds.

Research Findings and Data Tables

Table 1: Structural and Electronic Properties of Ammine Chloride Complexes

Compound Formula Oxidation State Key Ligands HOMO (eV) LUMO (eV) Egap (eV)
Hexaammineruthenium(II) Cl [Ru(NH₃)₆]Cl₂ Ru²⁺ NH₃ (6) N/A N/A N/A
Cisplatin cis-[Pt(NH₃)₂Cl₂] Pt²⁺ NH₃ (2), Cl⁻ (2) -5.2* -1.8* 3.4*
This compound [Re(NH₃)₄]Cl₃ (hypo.) Re³⁺ NH₃ (4) -4.9† -2.1† 2.8†

*Data for cisplatin approximated from literature ; †Hypothetical values based on rhenium acridine complexes in (adjusted for ligand differences).

Discussion

  • Electronic Properties : The HOMO-LUMO gap (Egap) influences reactivity. Cisplatin’s lower Egap (3.4 eV) correlates with its high biological activity, whereas this compound’s hypothetical smaller Egap (2.8 eV) suggests higher reactivity .
  • Ligand Dynamics : Chloride ligands in cisplatin are more labile than NH₃, enabling DNA binding. In contrast, rhenium’s stronger metal-NH₃ bonds may limit ligand substitution, reducing biological activity .
  • Synthetic Challenges : Rhenium ammine chlorides are less studied than platinum analogs. highlights difficulties in purifying rhenium chlorides, which may extend to their ammine complexes.

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